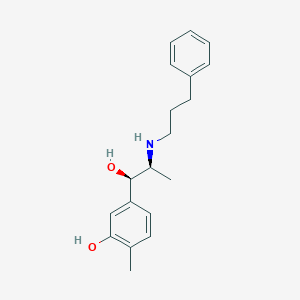
Cliropamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Cliropamine est un composé synthétique connu pour ses diverses applications dans différents domaines, notamment la chimie, la biologie et la médecine. Elle se caractérise par sa structure chimique unique, qui lui permet de participer à un large éventail de réactions chimiques et de présenter une activité biologique significative.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la Cliropamine implique plusieurs étapes clés. Le processus commence par la réaction de la 4-méthylpropiophénone avec de l'acide nitrique pour produire de la 4-méthyl-3-nitropropiophénone. Cet intermédiaire est ensuite réduit en dérivé d'aniline correspondant par hydrogénation catalytique. Le dérivé d'aniline subit une diazotation, suivie d'un chauffage pour former de la 3-hydroxy-4-méthylpropiophénone. Ce composé est protégé par éthérification avec du chlorure de benzyle, ce qui donne de la 3-benzyloxy-4-méthylpropiophénone. La bromation de cet intermédiaire suivie d'une réaction avec la N-benzyl-N-(3-phénylpropyl)amine conduit à l'amine tertiaire, qui est finalement débenzylée et réduite par hydrogénation catalytique sur palladium sur carbone .
Méthodes de production industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à flux continu et de techniques de purification avancées afin de garantir un rendement élevé et une pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions : La Cliropamine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des oxydes correspondants.
Réduction : Elle peut être réduite pour former des dérivés d'amines.
Substitution : La this compound participe à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : L'hydrogénation catalytique à l'aide de palladium sur carbone est une méthode typique.
Substitution : Des réactifs tels que les halogènes et les agents alkylants sont couramment utilisés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que des oxydes, des amines et des composés substitués .
Applications De Recherche Scientifique
La Cliropamine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme réactif en synthèse organique et comme catalyseur dans diverses réactions chimiques.
Biologie : La this compound est étudiée pour son activité biologique potentielle, notamment ses effets sur les processus cellulaires et son rôle en tant que sonde biochimique.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme agent anti-inflammatoire et analgésique.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Elle se lie à certains récepteurs et enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais il est connu qu'elle influence les voies de transduction du signal et les réponses cellulaires .
Composés similaires :
Chlorphéniramine : Un antihistaminique utilisé pour traiter les réactions allergiques.
Chlorpromazine : Un antipsychotique utilisé pour traiter la schizophrénie et d'autres troubles de santé mentale.
Comparaison : La this compound est unique dans sa structure chimique et dans la gamme de réactions qu'elle peut subir.
Mécanisme D'action
The mechanism of action of Cliropamine involves its interaction with specific molecular targets and pathways. It binds to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is known to influence signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Chlorpheniramine: An antihistamine used to treat allergic reactions.
Chlorpromazine: An antipsychotic used to treat schizophrenia and other mental health conditions.
Comparison: Cliropamine is unique in its chemical structure and the range of reactions it can undergo.
Propriétés
Numéro CAS |
109525-44-2 |
|---|---|
Formule moléculaire |
C19H25NO2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
5-[(1R,2S)-1-hydroxy-2-(3-phenylpropylamino)propyl]-2-methylphenol |
InChI |
InChI=1S/C19H25NO2/c1-14-10-11-17(13-18(14)21)19(22)15(2)20-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15,19-22H,6,9,12H2,1-2H3/t15-,19-/m0/s1 |
Clé InChI |
AUTKZDGLQYYXLZ-KXBFYZLASA-N |
SMILES |
CC1=C(C=C(C=C1)C(C(C)NCCCC2=CC=CC=C2)O)O |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@H]([C@H](C)NCCCC2=CC=CC=C2)O)O |
SMILES canonique |
CC1=C(C=C(C=C1)C(C(C)NCCCC2=CC=CC=C2)O)O |
Synonymes |
Cliropamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)
![(2Z,4E,22Z)-26,27-Dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
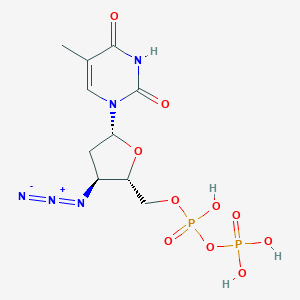




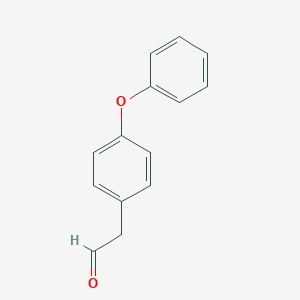
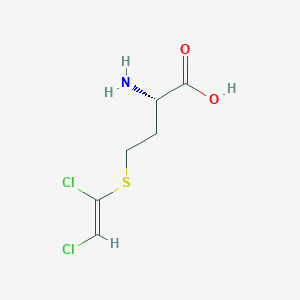

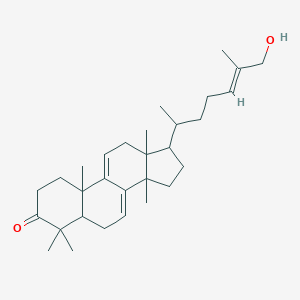

![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)

